molecular formula C32H38ClN5O4 B12506011 3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide

3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide

Cat. No.: B12506011
M. Wt: 592.1 g/mol
InChI Key: WHMXDBPHBVLYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-923295 is a small-molecule inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E). This compound is notable for its potential in cancer treatment, specifically targeting the mitotic process in tumor cells. It has demonstrated a broad spectrum of activity against various human tumor xenografts, including colon, breast, ovarian, and lung tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-923295 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the imidazo[1,2-a]pyridine core.
  • Introduction of the chlorobenzamide moiety.
  • Coupling reactions to attach the dimethylglycyl and hydroxyethyl groups.

Industrial Production Methods

Industrial production of GSK-923295 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

GSK-923295 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Various substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

GSK-923295 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of CENP-E and its effects on the mitotic process.

    Biology: Helps in understanding the role of CENP-E in cell division and its potential as a target for cancer therapy.

    Medicine: Investigated for its potential in treating various types of cancer, including solid tumors.

Mechanism of Action

GSK-923295 inhibits the mitotic kinesin centromere-associated protein E (CENP-E), which plays a crucial role in chromosome movement during early cell division. By inhibiting CENP-E, GSK-923295 induces cell cycle arrest during mitosis, leading to apoptosis or cell death. This mechanism makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Monastrol: Another inhibitor of kinesin motor proteins, but it targets kinesin-5 (Eg5) rather than CENP-E.

    Ispinesib: A potent inhibitor of kinesin spindle protein (KSP), used in cancer research.

    SB-743921: Targets kinesin spindle protein (KSP) and is used in similar applications.

Uniqueness

GSK-923295 is unique in its specific inhibition of CENP-E, which is essential for proper chromosome alignment and segregation during mitosis. This specificity makes it a valuable tool for studying the mitotic process and a potential therapeutic agent for cancer treatment .

Properties

Molecular Formula

C32H38ClN5O4

Molecular Weight

592.1 g/mol

IUPAC Name

3-chloro-N-[1-[[2-(dimethylamino)acetyl]amino]-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C32H38ClN5O4/c1-20(2)42-29-13-12-24(16-27(29)33)32(41)35-25(17-34-30(40)19-37(4)5)15-22-8-10-23(11-9-22)28-18-38-14-6-7-26(21(3)39)31(38)36-28/h6-14,16,18,20-21,25,39H,15,17,19H2,1-5H3,(H,34,40)(H,35,41)

InChI Key

WHMXDBPHBVLYRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CNC(=O)CN(C)C)Cl

Origin of Product

United States

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